N-(3-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
CAS No.: 321534-62-7
Cat. No.: VC4997180
Molecular Formula: C17H14N4O4
Molecular Weight: 338.323
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 321534-62-7 |
|---|---|
| Molecular Formula | C17H14N4O4 |
| Molecular Weight | 338.323 |
| IUPAC Name | N-(3-methoxyphenyl)-3-nitro-4-pyrazol-1-ylbenzamide |
| Standard InChI | InChI=1S/C17H14N4O4/c1-25-14-5-2-4-13(11-14)19-17(22)12-6-7-15(16(10-12)21(23)24)20-9-3-8-18-20/h2-11H,1H3,(H,19,22) |
| Standard InChI Key | MPDAHCBCVNMJKX-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, N-(3-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzamide, reflects its intricate architecture. Key structural features include:
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A benzamide backbone substituted at the 3-position with a nitro group () and at the 4-position with a 1H-pyrazole ring.
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An N-(3-methoxyphenyl) group attached to the amide nitrogen .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 338.323 g/mol | |
| SMILES | COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)N+[O-] | |
| InChIKey | MPDAHCBCVNMJKX-UHFFFAOYSA-N | |
| Solubility | Not publicly available |
The pyrazole ring and nitro group contribute to its planar geometry and electron-deficient character, which may facilitate interactions with biological targets . The absence of reported solubility data suggests limited aqueous solubility, a common trait among aromatic nitro compounds .
Synthesis and Manufacturing
The synthesis of N-(3-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide involves multi-step organic reactions. While explicit details are proprietary, analogous pathways for related benzamide derivatives provide insight:
Step 1: Nitration of 4-(1H-Pyrazol-1-yl)benzamide
A nitration reaction introduces the nitro group at the 3-position of the benzene ring. This step typically employs a mixture of nitric and sulfuric acids under controlled temperatures .
Step 2: Coupling with 3-Methoxyaniline
The intermediate nitrobenzamide undergoes amidation with 3-methoxyaniline via a coupling agent such as HATU or EDCI, facilitating bond formation between the aryl amine and carboxylic acid .
Table 2: Representative Reaction Conditions
Yield optimization remains challenging due to steric hindrance from the pyrazole ring and nitro group. Industrial-scale production is limited, with suppliers like Matrix Scientific offering 500 mg batches at $918 .
| Hazard Category | GHS Classification | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 (H302) | Avoid ingestion |
| Skin Irritation | Category 2 (H315) | Wear protective gloves |
| Eye Irritation | Category 2A (H319) | Use eye protection |
| Respiratory Irritation | Category 3 (H335) | Use in ventilated areas |
Handling requires PPE, including nitrile gloves and goggles. Spills should be neutralized with inert absorbents .
Analytical Characterization
Advanced techniques are essential for purity assessment:
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High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion at m/z 338.323 .
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Nuclear Magnetic Resonance (NMR): NMR spectra show characteristic peaks for the pyrazole ring (δ 8.2–8.5 ppm) and methoxy group (δ 3.8 ppm) .
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HPLC: Purity >95% reported by suppliers using C18 columns with acetonitrile/water gradients .
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